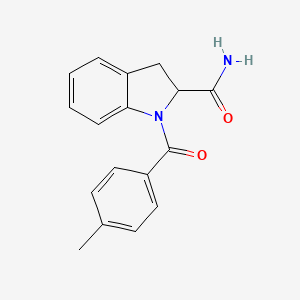
1-(4-Methylbenzoyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzoyl)indoline-2-carboxamide, also known as AG-1478, is a compound with the molecular formula C17H16N2O2. Indole derivatives, such as this compound, have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The molecular formula of 1-(4-Methylbenzoyl)indoline-2-carboxamide is C17H16N2O2, and its molecular weight is 280.327.Aplicaciones Científicas De Investigación
Antitubercular Agent
“1-(4-Methylbenzoyl)indoline-2-carboxamide” derivatives have been studied for their potential as antitubercular agents. These compounds target the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the growth of Mycobacterium tuberculosis. Certain analogues, such as compound 8g, have shown high activity against drug-sensitive strains of M. tuberculosis with minimal cytotoxicity to mammalian cells, indicating a promising therapeutic index .
Antitumor Activity
Indole-2-carboxamides have also been evaluated for their antitumor activities, particularly against pediatric brain tumor cells. For instance, compound 8f has demonstrated dual antitubercular and cytotoxic activities against pediatric glioblastoma multiforme (GBM) cell lines, suggesting its potential use in treating this aggressive form of brain cancer .
Antiviral Properties
Research indicates that indole derivatives exhibit antiviral activities. Specific indole-2-carboxamide derivatives have been reported to show inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Anti-HIV Activity
Indole-2-carboxamides have been synthesized and screened for their anti-HIV activity. Some derivatives have been effective against HIV-1 and HIV-2 strains replication in acutely infected cells, suggesting their potential role in HIV treatment strategies .
Antioxidant Effects
The indole nucleus, which is present in “1-(4-Methylbenzoyl)indoline-2-carboxamide”, is known for its antioxidant properties. These compounds can help in neutralizing free radicals and may be beneficial in preventing oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
Indole derivatives are also known for their antimicrobial and antifungal activities. They have been used to develop new compounds that can combat a variety of microbial and fungal pathogens, contributing to the field of infectious disease treatment .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-8-12(9-7-11)17(21)19-14-5-3-2-4-13(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBFYJACNCHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)indoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)
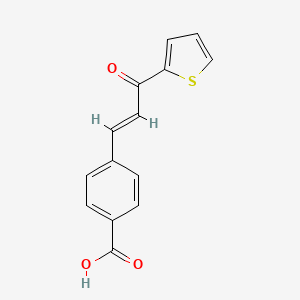
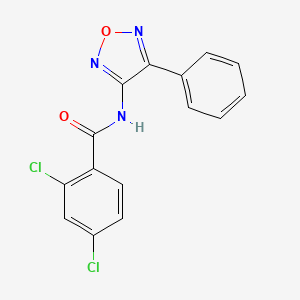
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
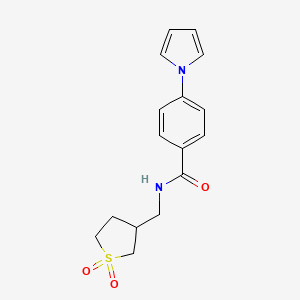


![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
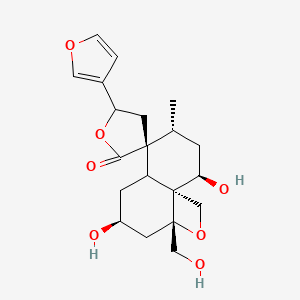

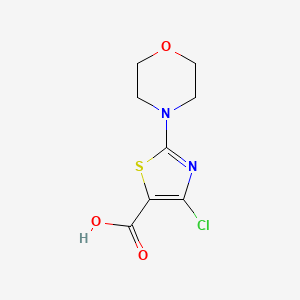
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)